2-Benzo[1,3]dioxol-5-YL-oxazole-4-carboxylic acid
Overview
Description
2-Benzo[1,3]dioxol-5-YL-oxazole-4-carboxylic acid is a chemical compound with the CAS Number: 885273-88-1. It has a molecular weight of 233.18 . The compound is a creamy powder and should be stored at 0-8 C .
Molecular Structure Analysis
The IUPAC name for this compound is 2-(1,3-benzodioxol-5-yl)-1,3-oxazole-4-carboxylic acid . The InChI code is 1S/C11H7NO5/c13-11(14)7-4-15-10(12-7)6-1-2-8-9(3-6)17-5-16-8/h1-4H,5H2,(H,13,14) .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, oxazoles in general can undergo a variety of reactions. For instance, palladium-catalyzed direct arylation and alkenylation of oxazoles have been reported .Physical And Chemical Properties Analysis
This compound has a melting point of 213-217 C (dec) .Scientific Research Applications
1. Antidiabetic Agents
- Application Summary: Benzodioxol carboxamide derivatives, including 2-Benzo[1,3]dioxol-5-YL-oxazole-4-carboxylic acid, have been investigated for their potential as antidiabetic agents .
- Methods of Application: The compounds were characterized using HRMS, 1H-, 13CAPT-NMR, and MicroED. Their efficacy against α-amylase was assessed in vitro, while MTS assays were employed to gauge cytotoxicity across cancer and normal cell lines .
- Results: Compounds IIa and IIc displayed potent α-amylase inhibition (IC50 values of 0.85 and 0.68 µM, respectively) while exhibiting a negligible effect on the Hek293t normal cell line (IC50 > 150 µM), suggesting their safety .
2. COX Inhibitors and Cytotoxic Agents
- Application Summary: Novel benzodioxole derivatives have been synthesized and evaluated as COX inhibitors and cytotoxic agents .
- Methods of Application: The compounds were synthesized and identified using FTIR, HRMS, 1H-NMR, and 13C-NMR techniques. Their potency and selectivity towards COX1 and COX2 were determined using an in vitro COX inhibition assay kit .
- Results: Compound 4f was found to be the most potent against the COX1 enzyme with an IC50 of 0.725 µM. Compound 3b showed potent activity against both COX1 and COX2 with IC50 values of 1.12 and 1.3 µM, respectively .
3. Detection of Carcinogenic Heavy Metal Ions
- Application Summary: The compound has been used for the significant detection of the carcinogenic heavy metal ion, lead (Pb2+), via a reliable electrochemical approach .
- Methods of Application: A sensitive and selective Pb2+ sensor was developed via the deposition of a thin layer of the compound on a GCE with the conducting polymer matrix Nafion (NF) .
- Results: The results of this application were not provided in the source .
4. Anticancer Agents
- Application Summary: A series of 1-benzo[1,3]dioxol-5-yl-indoles bearing various fused heteroaryl moieties at the 3-position have been designed and synthesized, and its members evaluated for their antiproliferative activity against CCRF-CEM, LNCaP, and MIA PaCa-2 cancer cells .
- Methods of Application: The compounds were synthesized via a Pd-catalyzed C-N cross-coupling .
- Results: The detailed results of this application were not provided in the source .
5. Treatment of Rheumatic, Rheumatoid Arthritis, and Osteoarthritis
- Application Summary: The compound is usually used for treating rheumatic, rheumatoid arthritis, and osteoarthritis .
- Methods of Application: The detailed methods of application were not provided in the source .
- Results: The detailed results of this application were not provided in the source .
6. PDE4 Inhibitors
- Application Summary: The compound has been prepared as an emetic, efficacious, and competitive PDE4 inhibitor capable of covalently tagging its biological targets upon photoactivation .
- Methods of Application: The detailed methods of application were not provided in the source .
- Results: The detailed results of this application were not provided in the source .
7. Antidiabetic Agents
- Application Summary: Benzodioxol carboxamide derivatives, including 2-Benzo[1,3]dioxol-5-YL-oxazole-4-carboxylic acid, have been investigated for their potential as antidiabetic agents .
- Methods of Application: The compounds were characterized using HRMS, 1H-, 13CAPT-NMR, and MicroED. Their efficacy against α-amylase was assessed in vitro, while MTS assays were employed to gauge cytotoxicity across cancer and normal cell lines .
- Results: Compounds IIa and IIc displayed potent α-amylase inhibition (IC50 values of 0.85 and 0.68 µM, respectively) while exhibiting a negligible effect on the Hek293t normal cell line (IC50 > 150 µM), suggesting their safety .
8. Anticancer Agents
- Application Summary: A series of 1-benzo[1,3]dioxol-5-yl-indoles bearing various fused heteroaryl moieties at the 3-position have been designed and synthesized, and its members evaluated for their antiproliferative activity against CCRF-CEM, LNCaP, and MIA PaCa-2 cancer cells .
- Methods of Application: The compounds were synthesized via a Pd-catalyzed C-N cross-coupling .
- Results: The detailed results of this application were not provided in the source .
9. Treatment of Rheumatic, Rheumatoid Arthritis, and Osteoarthritis
- Application Summary: The compound is usually used for treating rheumatic, rheumatoid arthritis, and osteoarthritis .
- Methods of Application: The detailed methods of application were not provided in the source .
- Results: The detailed results of this application were not provided in the source .
10. PDE4 Inhibitors
- Application Summary: The compound has been prepared as an emetic, efficacious, and competitive PDE4 inhibitor capable of covalently tagging its biological targets upon photoactivation .
- Methods of Application: The detailed methods of application were not provided in the source .
- Results: The detailed results of this application were not provided in the source .
Safety And Hazards
properties
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-1,3-oxazole-4-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7NO5/c13-11(14)7-4-15-10(12-7)6-1-2-8-9(3-6)17-5-16-8/h1-4H,5H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UACXQAZNLXMPKB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=NC(=CO3)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10592683 | |
Record name | 2-(2H-1,3-Benzodioxol-5-yl)-1,3-oxazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10592683 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Benzo[1,3]dioxol-5-YL-oxazole-4-carboxylic acid | |
CAS RN |
885273-88-1 | |
Record name | 2-(1,3-Benzodioxol-5-yl)-4-oxazolecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=885273-88-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(2H-1,3-Benzodioxol-5-yl)-1,3-oxazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10592683 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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